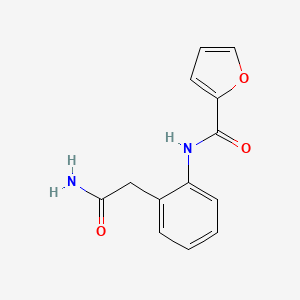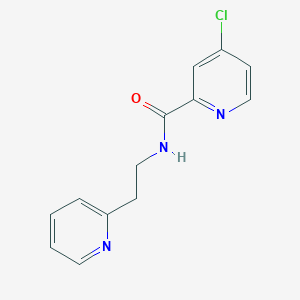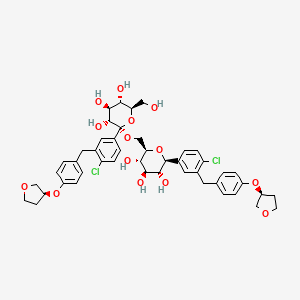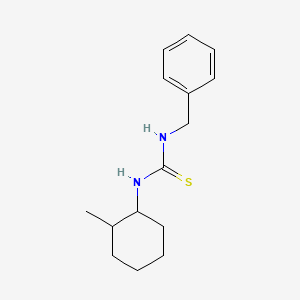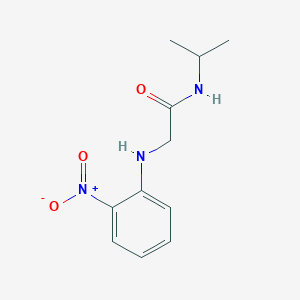
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an isopropyl group, a nitrophenyl group, and an aminoacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-((2-nitrophenyl)amino)acetamide typically involves the reaction of 2-nitroaniline with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-nitroaniline attacks the carbonyl carbon of isopropyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: n-Isopropyl-2-((2-aminophenyl)amino)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitroaniline and isopropyl acetic acid.
Aplicaciones Científicas De Investigación
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Isopropyl-2-((2-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. The nitrophenyl group can participate in electron transfer reactions, while the aminoacetamide moiety can form hydrogen bonds with target proteins, leading to modulation of their functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroacetanilide: Similar structure but lacks the isopropyl group.
N-Isopropyl-2-aminophenylacetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-Nitrophenyl)acetamide: Similar structure but lacks the isopropyl group.
Uniqueness
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide is unique due to the presence of both the isopropyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H15N3O3 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-(2-nitroanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H15N3O3/c1-8(2)13-11(15)7-12-9-5-3-4-6-10(9)14(16)17/h3-6,8,12H,7H2,1-2H3,(H,13,15) |
Clave InChI |
YTPYQXRTELDRBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CNC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
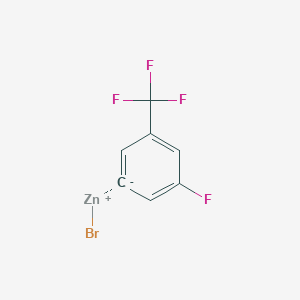
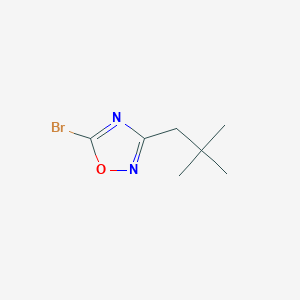
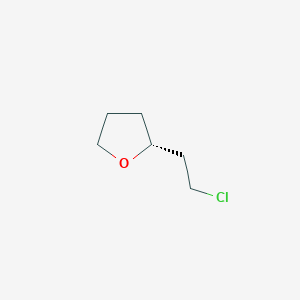
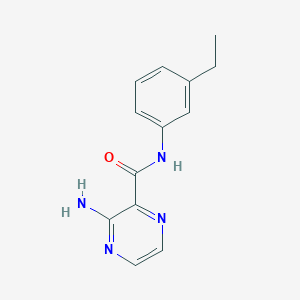
![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)
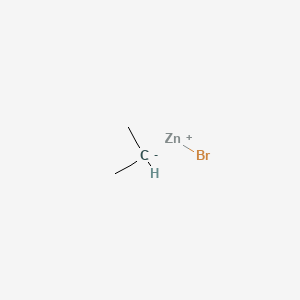

![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
